

spectroscopic data for 3,4-Diaminotoluene (NMR, IR, MS)

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Compound of Interest

Compound Name: 3,4-Diaminotoluene

Cat. No.: B134574

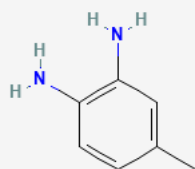
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An In-depth Technical Guide to the Spectroscopic Data of 3,4-Diaminotoluene

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3,4-Diaminotoluene** (CAS No. 496-72-0). It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization.

Molecular Structure

- Chemical Name: **3,4-Diaminotoluene**
- Synonyms: 4-Methyl-o-phenylenediamine, Toluene-3,4-diamine
- Molecular Formula: C₇H₁₀N₂
- Molecular Weight: 122.17 g/mol [1][2]



- Structure:

Spectroscopic Data

The following sections present the key spectroscopic data for **3,4-Diaminotoluene** in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The data presented here was obtained in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for **3,4-Diaminotoluene**[\[1\]](#)[\[3\]](#)[\[4\]](#)

Chemical Shift (δ) ppm	Multiplicity	Assignment
~6.54	Doublet (d)	Aromatic CH
~6.51	Doublet (d)	Aromatic CH
~2.19	Singlet (s)	-CH ₃
~3.28	Broad Signal	-NH ₂ Protons

Table 2: ¹³C NMR Spectroscopic Data for **3,4-Diaminotoluene**[\[1\]](#)[\[3\]](#)[\[5\]](#)

Chemical Shift (δ) ppm	Assignment
134.96	Aromatic C-NH ₂
131.86	Aromatic C-NH ₂
129.59	Aromatic C-CH ₃
120.28	Aromatic CH
117.30	Aromatic CH
116.91	Aromatic CH
20.62	-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for **3,4-Diaminotoluene**

Wavenumber (cm ⁻¹)	Functional Group Assignment
3400 - 3200	N-H Stretch (amines)
3100 - 3000	Aromatic C-H Stretch
2950 - 2850	Aliphatic C-H Stretch (-CH ₃)
1650 - 1550	N-H Bend
1600 - 1450	Aromatic C=C Stretch

Note: Specific peak values can vary slightly based on the sampling method (e.g., KBr pellet, Nujol mull, or thin film).[6]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data for **3,4-Diaminotoluene**

Parameter	Value
Molecular Ion [M] ⁺	m/z 122
Exact Mass	122.084396 Da ^[7]
Ionization Method	Electron Impact (EI) is commonly used.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Weigh approximately 5-10 mg of **3,4-Diaminotoluene**.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.^[8]
 - Transfer the solution to a 5 mm NMR tube. Ensure the solution is clear; if not, filter it to remove any particulate matter.^[8]
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.^[8]
 - Optimize the magnetic field homogeneity through shimming.^[8]
 - For ¹H NMR, acquire the spectrum using a standard pulse sequence with parameters such as a 30-90° pulse angle, 8-16 scans, and an acquisition time of 2-4 seconds.^[8]

- For ^{13}C NMR, use a proton-decoupled pulse sequence. A greater number of scans will be required to achieve a good signal-to-noise ratio.
- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm or the residual solvent signal (CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).[\[8\]](#)

IR Spectroscopy Protocol (Solid Sample - KBr Pellet)

- Sample Preparation:
 - Grind a small amount (1-2 mg) of **3,4-Diaminotoluene** with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[\[9\]](#)[\[10\]](#)
 - The mixture should be ground to a fine, homogenous powder to minimize light scattering.[\[11\]](#)
 - Transfer the powder to a pellet-pressing die.
 - Apply high pressure (several tons) using a hydraulic press to form a thin, transparent, or translucent KBr pellet.[\[10\]](#)
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Collect a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the desired range (typically $4000\text{--}400\text{ cm}^{-1}$).
 - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry Protocol (Electron Ionization)

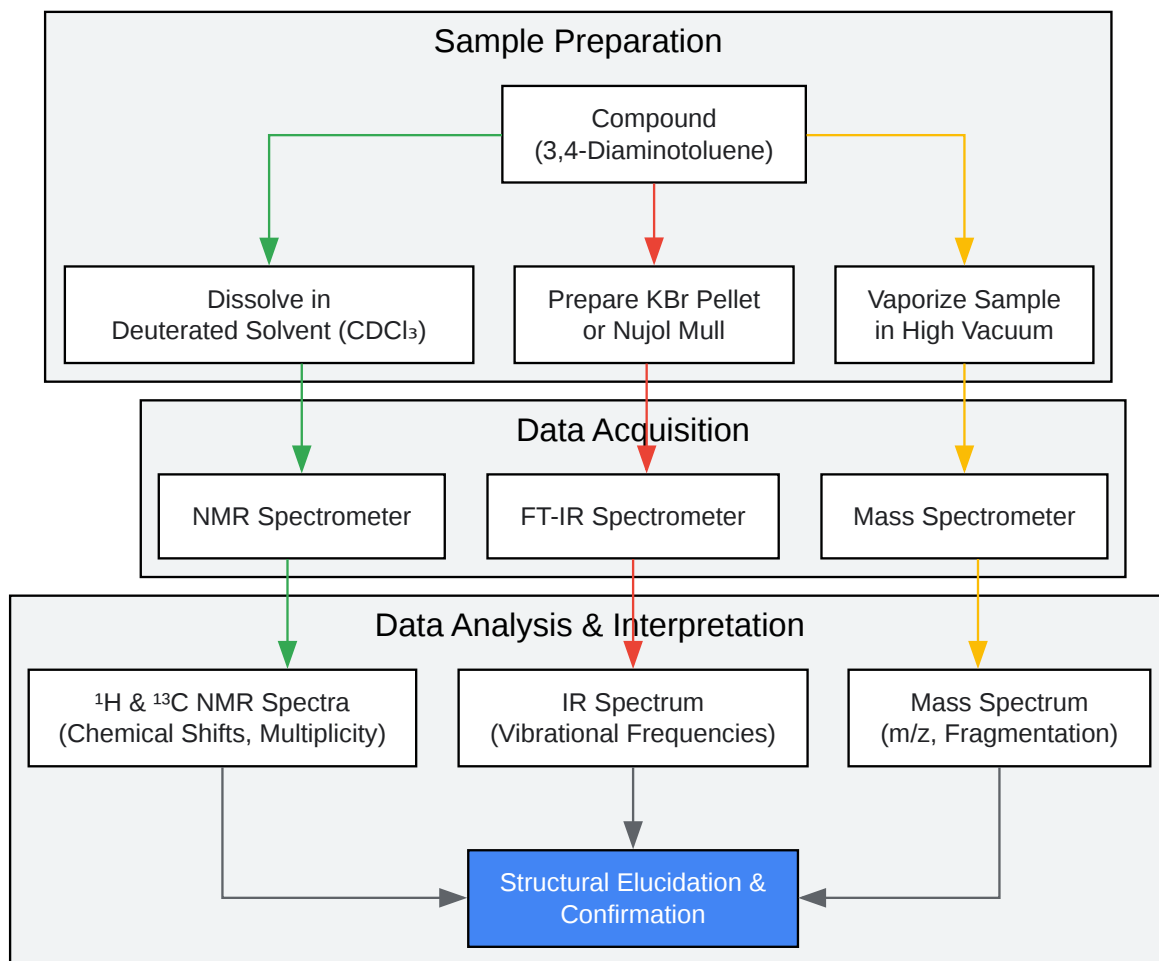
- Sample Introduction:

- Introduce a small amount of the **3,4-Diaminotoluene** sample into the ion source of the mass spectrometer. For volatile solids, this can be done via a direct insertion probe which is heated to vaporize the sample into the high-vacuum source.[\[12\]](#)[\[13\]](#)
- Ionization:
 - Bombard the gaseous sample molecules with a high-energy beam of electrons (typically 70 eV).[\[13\]](#)
 - This process, known as Electron Ionization (EI), ejects an electron from the molecule to form a radical cation, the molecular ion $[M]^+$.[\[12\]](#)[\[13\]](#)
- Mass Analysis and Detection:
 - Accelerate the newly formed ions out of the ion source using an electric field.[\[12\]](#)
 - Pass the ion beam through a magnetic or electric field (the mass analyzer), which separates the ions based on their mass-to-charge (m/z) ratio.[\[13\]](#) Lighter ions are deflected more than heavier ones.[\[13\]](#)
 - The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots ion intensity versus m/z .[\[13\]](#)

Logical Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **3,4-Diaminotoluene**.

General Workflow for Spectroscopic Analysis



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Caption: Workflow for Spectroscopic Analysis of **3,4-Diaminotoluene**.

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